![molecular formula C24H15F6N3 B10833898 5-{3-[6-Trifluoromethyl-4-(4-trifluoromethyl-phenyl)-pyridin-2-yl]-phenyl}-pyridin-2-ylamine](/img/structure/B10833898.png)
5-{3-[6-Trifluoromethyl-4-(4-trifluoromethyl-phenyl)-pyridin-2-yl]-phenyl}-pyridin-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID25435285-Compound-43 is a small molecular drug that has been studied for its potential therapeutic applications. It is known to interact with metabotropic glutamate receptor 2, which is involved in various neurological processes .
Chemical Reactions Analysis
PMID25435285-Compound-43 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PMID25435285-Compound-43 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the function of metabotropic glutamate receptor 2.
Biology: It is used to investigate the role of metabotropic glutamate receptor 2 in various biological processes.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders such as schizophrenia, depression, and epilepsy.
Industry: It may be used in the development of new drugs targeting metabotropic glutamate receptor 2
Mechanism of Action
The mechanism of action of PMID25435285-Compound-43 involves its interaction with metabotropic glutamate receptor 2. This interaction causes a conformational change in the receptor, triggering signaling via guanine nucleotide-binding proteins and modulating the activity of downstream effectors such as adenylate cyclase. This signaling pathway inhibits adenylate cyclase activity, which may mediate suppression of neurotransmission or be involved in synaptogenesis or synaptic stabilization .
Comparison with Similar Compounds
PMID25435285-Compound-43 can be compared with other compounds that target metabotropic glutamate receptor 2, such as:
ADX71149: Another compound that interacts with metabotropic glutamate receptor 2 and has been studied for its potential therapeutic applications.
LY354740: A compound that acts as an agonist of metabotropic glutamate receptor 2 and has been investigated for its effects on anxiety and depression
PMID25435285-Compound-43 is unique in its specific binding affinity and selectivity for metabotropic glutamate receptor 2, which makes it a valuable tool for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C24H15F6N3 |
|---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
5-[3-[6-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]pyridin-2-yl]phenyl]pyridin-2-amine |
InChI |
InChI=1S/C24H15F6N3/c25-23(26,27)19-7-4-14(5-8-19)18-11-20(33-21(12-18)24(28,29)30)16-3-1-2-15(10-16)17-6-9-22(31)32-13-17/h1-13H,(H2,31,32) |
InChI Key |
VLHFNIFTVTULIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=CC(=C2)C3=CC=C(C=C3)C(F)(F)F)C(F)(F)F)C4=CN=C(C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


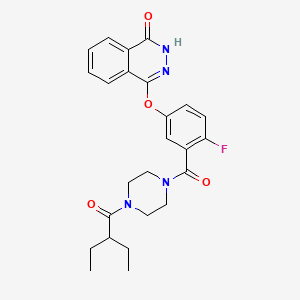
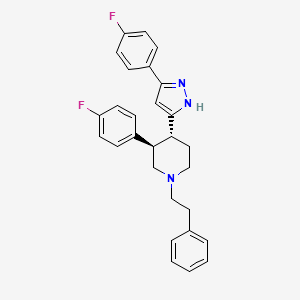
![Benzyl 8-(4-propylpiperazin-1-yl)-1,3,4,5-tetrahydro-2H-1,5-methanobenzo[c]azepine-2-carboxylate](/img/structure/B10833836.png)
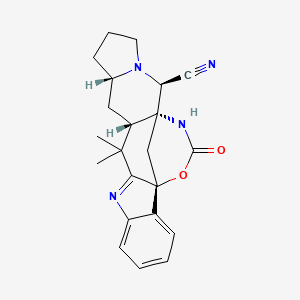

![6-Amino-2-[[4-amino-1-[2-(2-amino-3-hydroxypropanoyl)hydrazinyl]-1,4-dioxobutan-2-yl]carbamoylamino]hexanoic acid](/img/structure/B10833849.png)
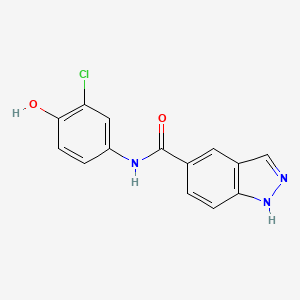
![[[[4-[4-[[2-[(5-Amino-5-oxopentan-2-yl)carbamoyl]-12-oxo-1-azatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-11-yl]amino]-4-oxobut-2-en-2-yl]phenyl]-difluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B10833858.png)
![2-{4-[3-(4-Chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrazol-5-yl]piperidin-1-yl}-1-phenylethanol](/img/structure/B10833865.png)
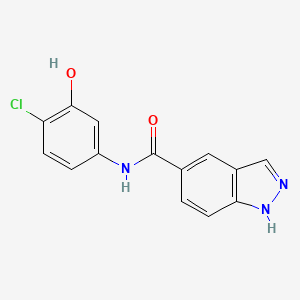
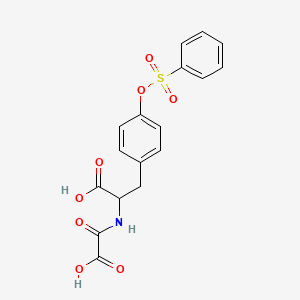
![2-[3-(2,6-Dimethyl-pyridin-4-yl)-phenyl]-4-trifluoromethyl-6-(4-trifluoromethyl-phenyl)-pyrimidine](/img/structure/B10833884.png)
![3-[3-[4-(4-Chloro-phenyl)-6-trifluoromethyl-pyrimidin-2-yl]-[1,2,4]oxadiazol-5-yl]-benzenesulfonamide](/img/structure/B10833888.png)
![1-[[4-[[2-Bromo-3-(2,3-dihydro-1,4-benzodioxin-6-yl)phenyl]methoxy]-5-chloro-2-(cyclopropylmethoxy)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B10833889.png)
